molecular formula C5H10O3 B13437056 (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid

(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid

Cat. No.: B13437056
M. Wt: 126.18 g/mol
InChI Key: NGEWQZIDQIYUNV-AYWPRJOCSA-N
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Description

(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid is a deuterated analog of 2-hydroxy-3-methylbutanoic acid. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid typically involves the incorporation of deuterium into the precursor molecules. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of deuterated compounds like this compound may involve large-scale catalytic exchange processes or the use of deuterated starting materials. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Table 1: Key Synthetic Pathways

MethodDeuterium SourceYield (%)Purity (%)Reference
Acid-catalyzed exchangeD₂O/CF₃COOD7898
Enzymatic transaminationDeuterated pyridoxal phosphate6595

Reaction Mechanisms Involving Deuterium

The deuterated positions influence reaction kinetics and equilibria:

  • Acid-Catalyzed Decarboxylation : The β-hydroxy acid undergoes decarboxylation to form deuterated ketones. Isotopic substitution at the β-carbon slows the reaction rate due to increased C-D bond strength compared to C-H .

  • Stereospecific Oxidation : The (2S) configuration directs oxidation by NAD⁺-dependent dehydrogenases to yield (2S)-3-(trideuteriomethyl)-2-oxobutanoic acid, a key intermediate in branched-chain amino acid catabolism .

Role in Metabolic Studies

In biological systems, this compound serves as a tracer for:

  • Leucine/Isoleucine Metabolism : Its deuterated methyl groups enable tracking of methylmalonyl-CoA and propionyl-CoA pathways via mass spectrometry .

  • Glucose-Alanine Cycle : Incorporation into alanine via transamination reactions highlights hepatic gluconeogenic flux .

Table 2: Metabolic Pathways and Isotope Effects

PathwayEnzyme InvolvedKinetic Isotope Effect (KIE)Reference
TransaminationBranched-chain aminotransferase2.1 (C-D vs. C-H)
β-OxidationAcyl-CoA dehydrogenase1.8

Analytical Characterization

  • NMR Spectroscopy : Distinct ¹H-NMR signals for residual protons at C2 (δ 4.1 ppm) and deuterium-induced splitting patterns .

  • Mass Spectrometry : Characteristic fragmentation ions at m/z 148 (M-D₂O) and 130 (M-CO₂D) .

Stability and Degradation

  • Thermal Stability : Decomposes above 150°C, releasing deuterated CO₂ and 3-(trideuteriomethyl)propanal .

  • Photolytic Cleavage : UV irradiation at 254 nm cleaves the C2–C3 bond, yielding deuterated acetic acid and acetone derivatives .

Scientific Research Applications

(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can influence the compound’s binding affinity, metabolic stability, and overall biological activity. Deuterium’s kinetic isotope effect can slow down certain metabolic reactions, potentially leading to prolonged activity and reduced toxicity.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-3-methylbutanoic acid: The non-deuterated analog of (2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid.

    Deuterated fatty acids: Other deuterated analogs of fatty acids used in similar research applications.

Uniqueness

The uniqueness of this compound lies in its specific isotopic composition, which can provide distinct advantages in scientific research. The incorporation of deuterium can enhance the compound’s stability, reduce metabolic degradation, and improve its overall efficacy in various applications.

Biological Activity

(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid is a deuterated derivative of 2-hydroxy-3-methylbutanoic acid. Its unique isotopic composition may influence its biological activity and metabolic pathways. This article explores the biological activity of this compound, focusing on its biochemical interactions, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H12O3
  • Molecular Weight : 132.1577 g/mol
  • IUPAC Name : (2S)-2-hydroxy-3-(trideuteriomethyl)butanoic acid
  • CAS Registry Number : Not specifically listed but related compounds are documented.

Biological Activity Overview

The biological activity of this compound can be inferred from studies on its analogs and related compounds. It is primarily involved in metabolic processes related to amino acid metabolism and may exhibit various physiological effects.

  • Metabolic Pathways : The compound is derived from L-isoleucine metabolism and may influence energy metabolism and amino acid catabolism.
  • Enzyme Interactions : Similar compounds have been shown to interact with enzymes such as lipoxygenases (LOXs), which are involved in inflammatory responses and cell signaling pathways .
  • Neurological Effects : Elevated levels of related metabolites have been associated with neurological disorders, suggesting a potential role in neuroprotection or neurotoxicity depending on the context of metabolism .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionCompounds similar to this acid inhibit lipoxygenases involved in inflammation
Neurological ImpactRelated metabolites are elevated in neurological disorders like MSUD
Metabolic RolePlays a role in amino acid metabolismGeneral knowledge

Case Study: Maple Syrup Urine Disease (MSUD)

In patients with MSUD, metabolites similar to this compound accumulate due to enzyme deficiencies. This condition highlights the compound's potential biological significance in metabolic disorders. Elevated levels can lead to severe neurological dysfunctions including psychomotor delays and mental retardation .

Pharmacological Applications

Research into deuterated compounds suggests that they may have enhanced stability and altered pharmacokinetics compared to their non-deuterated counterparts. This can lead to improved therapeutic profiles for drugs targeting metabolic pathways.

Properties

Molecular Formula

C5H10O3

Molecular Weight

126.18 g/mol

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-2-hydroxy-3-(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D

InChI Key

NGEWQZIDQIYUNV-AYWPRJOCSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O

Canonical SMILES

CC(C)C(C(=O)O)O

Origin of Product

United States

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